Benzyl (2-bromoethyl)carbamate Benzyl (2-bromoethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 53844-02-3
VCID: VC1968982
InChI: InChI=1S/C10H12BrNO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
SMILES: C1=CC=C(C=C1)COC(=O)NCCBr
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11 g/mol

Benzyl (2-bromoethyl)carbamate

CAS No.: 53844-02-3

Cat. No.: VC1968982

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.11 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (2-bromoethyl)carbamate - 53844-02-3

Specification

CAS No. 53844-02-3
Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
IUPAC Name benzyl N-(2-bromoethyl)carbamate
Standard InChI InChI=1S/C10H12BrNO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Standard InChI Key HREXFDIZSAUXBO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NCCBr
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCCBr

Introduction

Physical and Chemical Properties

Physical Properties

Benzyl (2-bromoethyl)carbamate exhibits specific physical characteristics that influence its handling, storage, and application in chemical reactions. These properties are summarized in the following table:

PropertyValueSource
Molecular Weight258.11 g/mol
Density1.4±0.1 g/cm³
Boiling Point361.1±35.0 °C at 760 mmHg
Melting Point45°C
Flash Point172.2±25.9 °C
Physical FormSolid (<45°C), Liquid (>45°C)
SolubilitySoluble in organic solvents, moderately soluble in water

The compound's relatively high boiling point indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the carbamate group. Its solubility profile makes it compatible with common organic reaction conditions while allowing for aqueous workup procedures.

Chemical Properties

From a chemical perspective, Benzyl (2-bromoethyl)carbamate functions primarily as an electrophile due to the presence of the bromine atom, which enables it to participate in nucleophilic substitution reactions. This reactivity is fundamental to its utility in organic synthesis. The compound possesses several key functional groups:

  • A primary alkyl bromide, which serves as an excellent leaving group in substitution reactions

  • A carbamate (Cbz) protecting group, which provides stability to the nitrogen while allowing for selective deprotection under specific conditions

  • A nucleophilic nitrogen atom, which can participate in intramolecular reactions under appropriate conditions

The dual functionality combining the reactivity of both the bromine atom and the carbamate group enhances its utility in various chemical reactions and makes it a versatile intermediate in organic synthesis.

Synthesis and Preparation

Synthetic Routes

The primary method for synthesizing Benzyl (2-bromoethyl)carbamate involves the reaction between 2-bromoethylamine hydrobromide and benzyl chloroformate . This reaction represents a classic protection strategy for primary amines using the Cbz (benzyloxycarbonyl) protecting group.

The synthesis can be outlined in the following steps:

  • Preparation of the reaction mixture containing 2-bromoethylamine hydrobromide in dioxane

  • Addition of aqueous sodium hydroxide to neutralize the hydrobromide salt

  • Dropwise addition of benzyl chloroformate to facilitate controlled reaction

  • Workup and purification to obtain the desired product

Reaction Conditions

A detailed procedure for the synthesis of Benzyl (2-bromoethyl)carbamate has been documented in the literature with the following specific conditions :

  • A mixture of 2-bromoethylamine hydrobromide (12.000 g; 58.56 mmol) in dioxane (60 ml) is cooled to 0°C

  • Aqueous 1M NaOH (117.2 ml; 117.20 mmol) is added to the mixture

  • Benzyl chloroformate (8.4 ml; 58.8 mmol) is added dropwise over 10 minutes

  • The reaction mixture is stirred at 0°C under nitrogen for 10 minutes, followed by stirring at room temperature for 13 hours

  • The product is extracted with diethyl ether (300 ml)

  • The organic layer is washed with water, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure

  • The resulting colorless oil is further dried under high vacuum to yield Benzyl (2-bromoethyl)carbamate (15.020 g; 99% yield)

This high-yielding procedure demonstrates the efficiency of this synthetic approach and its suitability for scalable production.

Chemical Reactions and Applications

Types of Reactions

Benzyl (2-bromoethyl)carbamate participates in various types of chemical reactions, making it a valuable building block in organic synthesis. The most significant reaction types include:

  • Nucleophilic Substitution Reactions: The bromine atom serves as an excellent leaving group, allowing for substitution by various nucleophiles such as amines, thiols, and alkoxides.

  • Aza-Michael Reactions: The compound can participate in aza-Michael reactions, particularly in an intramolecular fashion, leading to the formation of pyrrolidine derivatives.

  • Aza-Michael Induced Ring Closure (aza-MIRC): This key reaction facilitates the formation of N-Cbz-β-gem-disubstituted pyrrolidines, which are important intermediates in the synthesis of complex natural products.

Applications in Organic Synthesis

Benzyl (2-bromoethyl)carbamate serves as a versatile intermediate in the synthesis of various complex molecules, particularly those with biological activity. Some notable applications include:

  • Synthesis of (±)-coerulescine: The compound acts as a starting material in the synthesis of this natural product through aza-Michael induced ring closure reactions.

  • Formation of the tricyclic core of martinellines: It provides the structural backbone for constructing the complex tricyclic framework found in this class of natural products.

  • Preparation of Pyrrolidine Derivatives: Through various reaction sequences, it facilitates the construction of substituted pyrrolidines, which are important structural motifs in many bioactive compounds.

These synthetic applications highlight the compound's versatility and importance in constructing complex molecular architectures.

Biological Activity and Medicinal Applications

Enzyme Inhibition

Research indicates that Benzyl (2-bromoethyl)carbamate may inhibit certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are critical for drug metabolism. This inhibitory activity has implications for its potential interactions with other drugs and its possible applications in therapeutic settings.

Cytotoxicity Studies

In studies assessing cytotoxicity, this compound and its derivatives have shown variable effects on different cell lines. While some derivatives exhibit significant cytotoxicity at concentrations above 10 μM, others, particularly those modified with non-aromatic substituents, demonstrate improved selectivity and reduced toxicity. These findings suggest that structural modifications can enhance the therapeutic index of compounds derived from Benzyl (2-bromoethyl)carbamate.

Role in Drug Development

The compound plays a crucial role in the synthesis of various potential therapeutic agents, particularly those targeting central nervous system disorders. Its ability to serve as a key intermediate in the construction of biologically active molecules makes it an important tool in medicinal chemistry research.

Market Analysis and Industry Trends

The global market for Benzyl (2-bromoethyl)carbamate is analyzed in market research reports that examine production capacity, market share, and future trends . While specific market data from the search results is limited, the compound is part of the broader specialty chemicals market that serves the pharmaceutical and fine chemical industries.

Key factors driving the market include:

  • Increasing demand for pharmaceutical intermediates

  • Growth in research and development activities in medicinal chemistry

  • Expansion of the specialty chemicals sector

  • Rising applications in the synthesis of complex organic molecules

Market forecasts predict steady growth in the consumption of this compound between 2025-2030, influenced by macroeconomic factors and industry-specific developments .

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